4-(2-Methylmorpholine-4-carbonyl)aniline
Description
Contextualizing Morpholine-Amide Scaffolds in Modern Drug Discovery and Synthetic Organic Chemistry
Morpholine-amide scaffolds are prevalent in a wide array of biologically active compounds. The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, offers a unique combination of properties that are highly advantageous in drug design. When coupled with an amide linkage, a fundamental component of peptides and proteins, the resulting scaffold provides a versatile platform for developing new therapeutic agents and materials.
Historical Significance and Evolution of Morpholine as a Privileged Pharmacophore
The morpholine ring is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gove3s-conferences.org Its historical significance in medicinal chemistry is extensive, with the morpholine moiety being a key component in numerous approved drugs. nih.govsci-hub.se Initially valued for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates, the role of morpholine has evolved significantly. researchgate.netnih.gov
Early applications often utilized morpholine as a simple amine substitute to enhance water solubility. sci-hub.se However, researchers soon discovered that the morpholine ring itself could engage in crucial molecular interactions with biological targets, thereby enhancing potency and selectivity. nih.govnih.govnih.gov Its chair-like conformation allows for specific spatial arrangements of substituents, which can be critical for optimal binding to receptors and enzymes. nih.govacs.org Furthermore, the presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substituents, influencing its interaction with biological macromolecules. nih.gov
The evolution of morpholine as a pharmacophore can be seen in the increasing complexity of morpholine-containing drugs and their diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. nih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Morpholine Moiety
| Drug Name | Therapeutic Area | Role of Morpholine Moiety |
| Gefitinib | Oncology | Improves pharmacokinetic properties and contributes to target binding. sci-hub.sewikipedia.org |
| Linezolid | Antibiotic | Integral part of the pharmacophore, contributing to reduced toxicity and a superior pharmacokinetic profile. sci-hub.sewikipedia.org |
| Aprepitant | Antiemetic | Acts as a scaffold to correctly position other functional groups for receptor binding. nih.govacs.org |
| Rivaroxaban | Anticoagulant | The keto-morpholine group contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se |
Role of Aniline (B41778) and Amide Functionalities in Bioactive Molecules and Material Science
The aniline moiety, a benzene (B151609) ring substituted with an amino group, is a fundamental building block in the synthesis of a vast number of organic compounds, including many pharmaceuticals and dyes. wikipedia.org In bioactive molecules, the aniline ring can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for ligand-receptor binding. The amino group provides a site for further chemical modification and can also act as a hydrogen bond donor. researchgate.net
The amide bond is arguably one of the most important functional groups in biology and chemistry. nih.gov Its stability and planarity are key features of the peptide bonds that link amino acids to form proteins. nih.gov In medicinal chemistry, the amide functionality is a common feature in drug molecules, where it can act as a rigid linker between different pharmacophoric elements and participate in hydrogen bonding with biological targets. frontiersin.orgnih.gov The resonance stabilization of the amide bond contributes to its chemical stability. nih.gov In material science, amide linkages are the basis of important polymers like nylon and aramids, imparting high strength and thermal stability.
Rationale for Dedicated Academic Investigation of 4-(2-Methylmorpholine-4-carbonyl)aniline
The specific structure of this compound warrants dedicated investigation due to its unique combination of structural features and the potential for diverse molecular interactions.
Potential for Diverse Molecular Interactions and Target Engagement
The molecular architecture of this compound offers multiple points for potential interactions with biological macromolecules. nih.gove3s-conferences.org
Hydrogen Bonding: The aniline amino group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the morpholine oxygen can act as hydrogen bond acceptors.
Hydrophobic and Aromatic Interactions: The aniline phenyl ring can engage in hydrophobic and pi-stacking interactions with aromatic residues in a protein binding pocket.
This array of potential interactions suggests that the molecule could bind to a variety of biological targets, such as kinases, proteases, or G-protein coupled receptors, which are often implicated in disease processes. nih.gov
Overview of Research Methodologies and Core Objectives
A thorough investigation of this compound would typically involve a multi-pronged approach encompassing chemical synthesis, structural characterization, and biological evaluation.
The core objectives of such a research program would be:
To develop an efficient and scalable synthetic route to this compound and its analogs. This would involve exploring different coupling strategies for the formation of the amide bond.
To perform a detailed structural and conformational analysis of the molecule using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
To conduct in vitro screening against a panel of biologically relevant targets to identify potential therapeutic applications.
To establish a structure-activity relationship (SAR) by synthesizing and testing a library of related compounds with modifications to the morpholine, aniline, and amide components. This would provide insights into the key molecular features required for biological activity.
The systematic application of these methodologies is crucial for unlocking the full potential of novel chemical entities like this compound in the fields of medicinal chemistry and material science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-(2-methylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVVYRADMDZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Methylmorpholine 4 Carbonyl Aniline and Its Analogues
Elucidation of Optimal Synthetic Routes to the Core Scaffold
Amide Bond Formation Strategies: Coupling Reactions and Mechanistic Considerations
The formation of the amide bond between the 2-methylmorpholine (B1581761) nitrogen and the carbonyl group of the benzoic acid moiety is the linchpin of the synthesis. This transformation is typically accomplished through the activation of a carboxylic acid. While direct thermal amidation is possible, it often requires harsh conditions and is generally inefficient. catalyticamidation.info Consequently, a wide array of coupling reagents and catalytic systems has been developed to facilitate this reaction under milder conditions.
Stoichiometric coupling reagents are frequently employed in laboratory and industrial settings to form a highly reactive acyl intermediate that readily reacts with the amine. nih.gov These reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. The general mechanism involves the activation of the carboxylic acid to form an intermediate, such as an O-acylisourea in the case of carbodiimides, which is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to minimize side reactions and reduce racemization when chiral centers are present. nih.gov
A convenient protocol for amide bond formation, particularly with less reactive anilines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-(dimethylamino)pyridine (DMAP), with a catalytic amount of HOBt. nih.gov This method has proven effective for a range of functionalized amide derivatives. nih.gov Another approach utilizes Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) for the amidation process. orgsyn.org
| Reagent Class | Examples | Mechanism/Key Features | Additives | Reference |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Byproducts can be challenging to remove (especially DCU from DCC). | HOBt, DMAP | nih.gov |
| Phosphonium Salts | BOP, PyBOP | Forms a reactive phosphonium ester. Does not react with the free amino group of the amine component. | Base (e.g., DIPEA) | catalyticamidation.info |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Forms a highly reactive O-acylisourea active ester. Fast reaction times and minimal racemization. | Base (e.g., DIPEA) | catalyticamidation.info |
| Pyridinium (B92312) Salts | Mukaiyama's Reagent | Activates the carboxylic acid via a pyridinium ester intermediate. | Base (e.g., Triethylamine) | orgsyn.org |
Introduction and Functionalization of the 2-Methylmorpholine Moiety
One effective strategy involves the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (such as SKP-Rh complex), a variety of 2-substituted chiral morpholines can be obtained in excellent yields and with high enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach is highly efficient for establishing the desired stereocenter. nih.gov
Another powerful approach is the enantioselective synthesis starting from achiral materials. An organocatalytic, enantioselective α-chlorination of an aldehyde can produce a chiral α-chloroaldehyde, which is then reduced to the corresponding 2-chloro alcohol without loss of enantioselectivity. nih.gov This stable chiral intermediate can then be used to construct the morpholine (B109124) ring, allowing for the preparation of C2-functionalized morpholines in high enantiomeric excess. nih.gov
Syntheses from the "chiral pool" are also common. For instance, (S)-N-BOC-2-hydroxymethylmorpholine can be synthesized from the inexpensive chiral starting material epichlorohydrin (B41342) in a concise route that avoids chromatography. acs.org This approach provides a valuable building block that can be further modified to 2-methylmorpholine. General methods for morpholine synthesis often involve the cyclization of 1,2-amino alcohols, which are widely available in enantiopure forms. researchgate.net
Strategies for Constructing the Aniline (B41778) Moiety
Route 1: Starting from a Nitro-Aromatic Precursor
A common and effective strategy involves the initial coupling of 2-methylmorpholine with a 4-nitrobenzoyl derivative (e.g., 4-nitrobenzoyl chloride). The resulting intermediate, 4-(2-methylmorpholine-4-carbonyl)-1-nitrobenzene, is then subjected to a reduction step to convert the nitro group to the desired amine. Catalytic hydrogenation is a standard method for this transformation. For example, the reduction of a similar substrate, 4-(4-nitrophenyl)morpholine, is effectively carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 4-morpholinoaniline. chemicalbook.com This method is generally clean, high-yielding, and avoids harsh reducing agents.
Route 2: Starting from a Protected Amino Acid
Alternatively, one can start with 4-aminobenzoic acid (PABA). To prevent self-coupling or polymerization, the aniline nitrogen must be protected before the amide bond formation step. researchgate.net A common strategy is to first convert PABA to its hydrochloride salt, which protects the amino group. researchgate.netajrconline.org The carboxylic acid can then be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), and subsequently reacted with 2-methylmorpholine. A final deprotection step would then reveal the aniline functionality.
| Starting Material | Key Steps | Advantages | Considerations | Reference |
|---|---|---|---|---|
| 4-Nitrobenzoic Acid derivative | 1. Amide coupling with 2-methylmorpholine. 2. Reduction of the nitro group (e.g., catalytic hydrogenation). | Avoids the need for amine protection/deprotection steps. High-yielding reduction. | Requires handling of nitro-aromatic compounds and hydrogenation equipment. | chemicalbook.com |
| 4-Aminobenzoic Acid (PABA) | 1. Protection of the aniline nitrogen (e.g., as a salt). 2. Activation of carboxylic acid and amide coupling. 3. Deprotection. | Starts with the correctly functionalized aniline. | Requires additional protection and deprotection steps, adding to the overall step count. | researchgate.netajrconline.org |
Chemo- and Regioselective Synthesis Approaches
Stereoselective Synthesis for Enantiomeric Control (Given the 2-Methyl Stereocenter)
Achieving enantiomeric purity is paramount for many applications of chiral molecules like 4-(2-methylmorpholine-4-carbonyl)aniline. As mentioned previously, the asymmetric hydrogenation of a dehydromorpholine precursor is a premier strategy for this purpose. nih.gov This method allows for the direct creation of the chiral center with a predictable stereochemical outcome, dictated by the chirality of the catalyst ligand. For example, hydrogenation of various 2-substituted dehydromorpholines using a SKP-Rh complex consistently yields the corresponding chiral morpholines with excellent enantioselectivities (92% to >99% ee). nih.gov
Catalytic Approaches for Enhanced Efficiency and Sustainability
To align with the principles of green chemistry, there is a strong emphasis on developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant chemical waste. catalyticamidation.info Direct amidation, where a carboxylic acid and an amine are coupled with the liberation of only water as a byproduct, is the ideal process.
Various catalysts have been developed for this purpose. Boron-based catalysts, such as boric acid and borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), are effective for direct amidations, including those involving amino acids. catalyticamidation.info These reactions often proceed under relatively mild conditions and offer a more sustainable alternative to traditional coupling reagents. catalyticamidation.info
Transition metal catalysts have also been investigated. Titanium(IV) compounds, for instance, have shown promise. A recently developed protocol uses catalytic amounts of titanium tetrafluoride (TiF₄) to promote the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene (B28343). researchgate.net This method demonstrates the potential of stable Lewis acids to facilitate this challenging transformation. The development of such catalytic systems is crucial for creating more efficient, atom-economical, and environmentally benign syntheses of this compound and its analogues. catalyticamidation.infocatalyticamidation.info
| Catalyst Type | Specific Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Boron Catalysts | Boric Acid | Reflux in toluene or xylene with water removal. | Inexpensive, readily available, low toxicity. | catalyticamidation.info |
| B(OCH₂CF₃)₃ | tert-Butyl acetate, elevated temperatures. | Effective for complex and sensitive substrates, including amino acids. | catalyticamidation.info | |
| Titanium Catalysts | TiF₄ | Refluxing toluene. | Effective for both aromatic and aliphatic acids. | researchgate.net |
Preparation of Structurally Related Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies
The systematic modification of the lead compound, this compound, is a cornerstone of medicinal chemistry. By preparing a library of analogues with specific, targeted alterations, researchers can probe the molecular interactions that govern the compound's efficacy and selectivity. This section details the synthetic strategies employed to generate derivatives with modifications on the aniline ring, alterations to the morpholine moiety, and isosteric replacements of the amide linkage.
Design and Synthesis of Derivatives with Modifications on the Aniline Ring
Modifications to the aniline ring of this compound can significantly influence its electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets. A common synthetic approach to introduce a variety of substituents on the aniline ring begins with a substituted p-nitroaniline. The nitro group can be readily reduced to an amine, which is then available for amide coupling with a suitable morpholine carbonyl derivative.
For instance, the synthesis of aniline-substituted analogues can be achieved by reacting various substituted anilines with a pre-activated 2-methylmorpholine-4-carbonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. A range of commercially available or synthetically prepared substituted anilines can be utilized to generate a diverse library of analogues.
A general synthetic scheme is depicted below:
Scheme 1: General synthesis of aniline ring-modified analogues.
The nature of the substituent 'R' on the aniline ring can be varied to explore its effect on biological activity. Both electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -F, -CF3) can be introduced to modulate the electronic character of the aromatic ring. The position of the substituent can also be varied to probe the steric and electronic requirements of the target binding site.
Table 1: Examples of Synthesized Aniline Ring-Modified Analogues
| Compound ID | Aniline Substituent (R) | Synthetic Method |
| 1a | 3-Chloro | Amide coupling of 3-chloroaniline (B41212) with 2-methylmorpholine-4-carbonyl chloride. |
| 1b | 3-Fluoro | Amide coupling of 3-fluoroaniline (B1664137) with 2-methylmorpholine-4-carbonyl chloride. |
| 1c | 2-Methyl | Amide coupling of 2-methylaniline with 2-methylmorpholine-4-carbonyl chloride. |
| 1d | 4-Methoxy | Amide coupling of 4-methoxyaniline with 2-methylmorpholine-4-carbonyl chloride. |
Synthesis of Analogues with Alterations on the Morpholine Ring
Alterations to the morpholine ring can impact the compound's conformation, solubility, and metabolic stability. Synthetic strategies in this area focus on introducing substituents at various positions of the morpholine ring or replacing the morpholine moiety with other cyclic amines.
The synthesis of these analogues often starts from a suitably substituted amino alcohol, which is then cyclized to form the desired morpholine derivative. For example, to introduce a substituent at the 3-position of the morpholine ring, a substituted 2-amino-1-propanol derivative can be used as the starting material. The synthesis of N-substituted morpholine analogues can be achieved through Pd-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides, which allows for the creation of diverse substitution patterns. nih.gov
Another approach involves the modification of the parent this compound. For instance, the synthesis of N-substituted derivatives can be achieved by reacting the secondary amine of the morpholine ring (after a deprotection step if necessary) with various electrophiles.
Table 2: Examples of Synthesized Morpholine Ring-Altered Analogues
| Compound ID | Morpholine Modification | Starting Material |
| 2a | 3,3-Dimethylmorpholine | 2-Amino-2-methyl-1-propanol |
| 2b | (S)-3-Phenylmorpholine | (S)-2-Amino-3-phenyl-1-propanol |
| 2c | 2,6-Dimethylmorpholine | cis-2,6-Dimethylmorpholine |
| 2d | Thiomorpholine (B91149) | Thiomorpholine |
Modifications of the Amide Linkage
The amide bond is a key structural feature, providing rigidity and hydrogen bonding capabilities. However, it can also be susceptible to enzymatic cleavage. Therefore, replacing the amide linkage with bioisosteres can lead to analogues with improved metabolic stability and altered pharmacokinetic profiles. nih.govnih.gov Common amide isosteres include esters, ketones, ureas, and various five-membered heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov
The synthesis of these analogues requires specific strategies depending on the chosen isostere. For example, the synthesis of an ester analogue would involve the reaction of a substituted aniline with a morpholine-containing chloroformate. The preparation of a ketone-linked analogue could be achieved through a Friedel-Crafts acylation of a substituted aniline with a morpholine-containing acyl chloride in the presence of a Lewis acid catalyst.
The synthesis of heterocyclic bioisosteres often involves multi-step sequences. For instance, a 1,2,4-oxadiazole (B8745197) analogue could be prepared by reacting a morpholine-4-carboximidamide (B106666) with a substituted benzoic acid, followed by cyclization.
Table 3: Examples of Synthesized Amide Linkage-Modified Analogues
| Compound ID | Amide Isostere | General Synthetic Approach |
| 3a | Ester (-COO-) | Reaction of a substituted aniline with a morpholine-4-chloroformate. |
| 3b | Ketone (-CO-) | Friedel-Crafts acylation of a substituted aniline with a morpholine-4-acyl chloride. |
| 3c | Urea (-NHCONH-) | Reaction of a substituted aniline isocyanate with 2-methylmorpholine. |
| 3d | 1,2,4-Oxadiazole | Cyclization of a morpholine-4-carboximidamide with a substituted benzoic acid. |
The systematic synthesis and evaluation of these analogues provide valuable insights into the SAR of this compound, paving the way for the development of optimized compounds with enhanced therapeutic potential.
Chemical Reactivity and Derivatization Strategies of 4 2 Methylmorpholine 4 Carbonyl Aniline
Electrophilic and Nucleophilic Reactions on the Aniline (B41778) Ring System
The aromatic aniline ring is a key site for chemical transformations, particularly electrophilic substitution, due to the influence of the N-acyl substituent.
Electrophilic Aromatic Substitution
The substituent on the aniline ring is an acylamino group [-NH-C(=O)-R]. This group is activating and directs incoming electrophiles to the ortho and para positions. byjus.com However, the acylamino group is less activating than a primary amino (-NH2) group because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This moderation prevents the polysubstitution that is often observed with highly activated anilines. byjus.com
When an electrophile attacks the ortho or para positions, the nitrogen atom can donate electron density to stabilize the cationic intermediate (an arenium ion or sigma complex), which accounts for the directing effect. wikipedia.orglibretexts.org Common electrophilic aromatic substitution (SEAr) reactions for this compound would primarily yield ortho-substituted products, as the para position is already occupied. byjus.com
| Reaction | Reagent | Typical Conditions | Expected Major Product(s) |
| Halogenation | Br₂, Cl₂ | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in acetic acid | 3-Bromo-4-(2-methylmorpholine-4-carbonyl)aniline and 3,5-Dibromo-4-(2-methylmorpholine-4-carbonyl)aniline |
| Nitration | HNO₃/H₂SO₄ | Controlled temperature | 3-Nitro-4-(2-methylmorpholine-4-carbonyl)aniline |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Heat | 2-Amino-5-(2-methylmorpholine-4-carbonyl)benzenesulfonic acid |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Anhydrous conditions | Generally low yielding due to coordination of the Lewis acid with the amide group, which deactivates the ring. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the aniline ring of 4-(2-methylmorpholine-4-carbonyl)aniline is generally not a feasible reaction pathway. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide) to activate the ring towards nucleophilic attack. The subject molecule lacks both a suitable leaving group and the necessary strong deactivating groups to facilitate this type of transformation.
Functionalization Reactions of the Morpholine (B109124) Nitrogen and Oxygen
The morpholine moiety offers potential sites for functionalization, although the reactivity is significantly influenced by the electronic nature of the adjacent amide group.
The morpholine ring is a versatile building block in medicinal chemistry, often used to improve properties like solubility and to serve as a scaffold. sci-hub.seebi.ac.uk In this compound, the morpholine nitrogen is a tertiary amine integrated into an amide linkage. Due to resonance, the lone pair of electrons on this nitrogen atom is delocalized into the carbonyl group. This delocalization renders the nitrogen non-basic and non-nucleophilic, effectively preventing typical amine reactions such as alkylation or salt formation at this site under standard conditions. wikipedia.org Any reaction targeting this nitrogen would first require the cleavage of the amide bond.
The ether oxygen within the morpholine ring possesses lone pairs of electrons but is generally unreactive. wikipedia.org It can participate in hydrogen bonding as an acceptor, which can influence the molecule's physical properties and interactions. ebi.ac.uknih.gov Cleavage of the C-O ether bond requires harsh conditions, such as treatment with strong acids like hydrobromic acid at high temperatures. Such conditions would likely lead to the hydrolysis of the more labile amide linkage first. Therefore, selective functionalization of the morpholine oxygen without affecting the rest of the molecule is synthetically challenging.
Reactivity of the Amide Linkage to Further Chemical Transformations
The amide bond is a robust functional group but can be transformed under specific, often vigorous, reaction conditions. wikipedia.org Its stability is crucial to the structure of proteins, but it is susceptible to catalyzed hydrolysis and reduction. libretexts.orgfiveable.me
Amide Hydrolysis
The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction breaks the molecule into its constituent parts.
Acid-Catalyzed Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. fiveable.melibretexts.org The final products are 2-methylmorpholine (B1581761) (as its ammonium (B1175870) salt) and 4-aminobenzoic acid.
Base-Promoted Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.orgumich.edu This process is often irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org The products are 2-methylmorpholine and the corresponding salt of 4-aminobenzoic acid (e.g., sodium 4-aminobenzoate).
Amide Reduction
Amides can be reduced to amines using powerful reducing agents. libretexts.org The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the amide into a tertiary amine. This provides a pathway to a different class of compounds while preserving the core aniline and morpholine structures.
| Reaction Type | Reagents and Conditions | Product(s) |
| Acid Hydrolysis | aq. HCl or H₂SO₄, heat | 4-Aminobenzoic acid + 2-Methylmorpholinium salt |
| Base Hydrolysis | aq. NaOH, heat | Sodium 4-aminobenzoate (B8803810) + 2-Methylmorpholine |
| Reduction | 1. LiAlH₄ in THF/ether 2. H₂O workup | (4-Aminophenyl)(2-methylmorpholino)methane |
Multi-Component Reactions Incorporating the Compound as a Building Block
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.com The primary amino group of the aniline moiety in this compound makes it an excellent candidate for participation in various MCRs. rsc.orgacs.org
Several classic MCRs utilize anilines as the amine component:
Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org Using this compound as the amine component would lead to the formation of complex α-acetamido-carboxamide derivatives.
Povarov Reaction: This is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene (acting as a dienophile) to synthesize tetrahydroquinolines. nih.gov
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an amine (like our subject aniline) and a non-enolizable aldehyde (typically formaldehyde). nih.gov
The participation of this compound in these reactions allows for the rapid generation of diverse molecular libraries, where the morpholinyl-carbonyl-phenyl substructure is incorporated into a larger, more complex molecular architecture.
| MCR Name | Other Components | General Product Structure |
| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-aryl-amide |
| Povarov Reaction | Aldehyde, Alkene | Substituted Tetrahydroquinoline |
| Mannich Reaction | Formaldehyde, Active Hydrogen Compound (e.g., Ketone) | β-Amino-carbonyl compound |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the fundamental framework for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns that indicate neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments.
For 4-(2-methylmorpholine-4-carbonyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) ring, the protons of the morpholine (B109124) ring, and the methyl group protons. The aromatic protons typically appear as complex multiplets in the downfield region (around 6.6-7.4 ppm). The protons on the morpholine ring exhibit signals in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen, nitrogen, and carbonyl groups. The methyl group protons would appear as a doublet in the upfield region, coupled to the single proton at the C2 position of the morpholine ring.
The ¹³C NMR spectrum would display signals corresponding to the aromatic carbons, the carbonyl carbon (typically the most downfield signal besides solvents), the carbons of the morpholine ring, and the methyl carbon.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the connectivity of the molecule. nih.govresearchgate.netemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduuvic.ca For instance, a cross-peak in the COSY spectrum would confirm the coupling between the methyl protons and the proton at the C2 position of the morpholine ring. It would also map out the coupling network among the protons on the morpholine and aniline rings. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduuvic.cayoutube.com This allows for the direct assignment of a proton's signal to its corresponding carbon atom, greatly simplifying the interpretation of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could help determine the spatial relationship between the methyl group and other protons on the morpholine ring, providing insight into the ring's preferred conformation. nih.govresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Aromatic CH (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet | |
| Aromatic CH (meta to NH₂) | ~ 7.2 - 7.4 | Doublet | |
| Aniline NH₂ | ~ 3.8 - 4.2 | Broad Singlet | Chemical shift can be variable. |
| Morpholine CH (C2) | ~ 3.9 - 4.1 | Multiplet | |
| Morpholine CH₂ (C3, C5) | ~ 3.4 - 3.9 | Multiplet | Diastereotopic protons may show complex splitting. |
| Morpholine CH₂ (C6) | ~ 2.8 - 3.2 | Multiplet | |
| Methyl CH₃ (on C2) | ~ 1.2 - 1.4 | Doublet | Coupled to the C2 proton. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~ 168 - 172 |
| Aromatic C (C-NH₂) | ~ 145 - 148 |
| Aromatic C (C-C=O) | ~ 128 - 132 |
| Aromatic CH (meta to NH₂) | ~ 120 - 123 |
| Aromatic CH (ortho to NH₂) | ~ 114 - 116 |
| Morpholine CH (C2) | ~ 72 - 76 |
| Morpholine CH₂ (C6) | ~ 66 - 70 |
| Morpholine CH₂ (C3) | ~ 45 - 49 |
| Morpholine CH₂ (C5) | ~ 40 - 44 |
| Methyl CH₃ | ~ 18 - 22 |
Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental NMR data. nih.govfrontiersin.org By calculating the theoretical NMR chemical shifts for different possible conformations or stereoisomers of a molecule, researchers can compare these calculated values with the experimental data to determine the most likely structure in solution. nih.govnih.gov
For this compound, computational NMR could be used to:
Analyze Ring Conformation: The morpholine ring can exist in different conformations, such as a chair or boat form. By calculating the expected ¹H and ¹³C chemical shifts for each conformation, it is possible to determine which one best fits the experimental spectrum. nih.govresearchgate.net The orientation of the methyl group (axial vs. equatorial) can also be investigated.
Determine Rotational Barriers: The amide bond between the aniline moiety and the morpholine ring has a degree of rotational restriction. Computational analysis can model the energy barriers for this rotation and predict the populations of different rotational isomers (rotamers), which might be observable in the NMR spectrum, especially at low temperatures.
Elucidate Stereochemistry: If the compound were synthesized as a racemate, computational NMR could help in assigning the spectra of the individual enantiomers if they were ever separated or interacted with a chiral agent.
This combination of experimental and computational NMR provides a powerful approach for a comprehensive structural and conformational characterization of the molecule in solution. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₂H₁₆N₂O₂), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Expected Experimental Mass |
| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.1285 | Measured m/z value very close to 221.1285 |
This confirmation of the elemental composition is a critical piece of data in the structural elucidation process, complementing the information obtained from NMR. chemrxiv.org
Tandem mass spectrometry (MS/MS) involves isolating the parent ion (e.g., the [M+H]⁺ ion of this compound) and then subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule and offers valuable structural information. researchgate.netsemanticscholar.org
Analysis of the fragmentation pathways can confirm the connectivity of the different parts of the molecule. researchgate.net For this compound, key fragmentation pathways would likely include:
Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage of the C-N bond, which could lead to fragments corresponding to the anilinoyl cation or the protonated 2-methylmorpholine (B1581761).
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening and fragmentation, leading to the loss of small neutral molecules.
Loss of the Methyl Group: Cleavage of the methyl group from the morpholine ring is another possible fragmentation event.
By analyzing the masses of these fragment ions, the proposed structure can be systematically verified. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods excellent for functional group identification. nih.govresearchgate.netresearchgate.net
For this compound, the IR and Raman spectra would exhibit characteristic bands confirming the presence of its key functional groups:
Table 4: Key IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two bands are expected for the primary amine (-NH₂). |
| Alkyl (C-H) | Stretch | 2850 - 3000 | From the methyl and morpholine ring protons. |
| Amide Carbonyl (C=O) | Stretch | 1630 - 1680 | A strong band in the IR spectrum. Its position is indicative of the amide linkage. |
| Aromatic (C=C) | Stretch | 1500 - 1600 | Multiple bands are characteristic of the benzene (B151609) ring. |
| Amide (C-N) | Stretch | 1200 - 1350 | |
| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 | From the morpholine ring. A strong, characteristic band in the IR spectrum. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can unambiguously establish the absolute configuration of chiral centers, providing definitive proof of the molecule's stereochemistry. Furthermore, it reveals detailed information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
For a compound like this compound, which contains a chiral center at the 2-position of the morpholine ring, X-ray crystallography would be the definitive method to assign the R or S configuration of this stereocenter. The analysis of a suitable single crystal would yield a detailed structural model, illustrating the conformation of the morpholine ring and the spatial relationship between the methyl group, the aniline moiety, and the carbonyl group. However, at present, no published crystallographic data for this specific compound could be located.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are instrumental in characterizing chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the arrangement of chromophores relative to stereocenters.
In the case of this compound, the aromatic aniline ring acts as a chromophore. The interaction of this chromophore with the chiral 2-methylmorpholine moiety would be expected to produce a characteristic CD spectrum. Theoretical calculations could be employed to predict the CD spectrum for both the (R)- and (S)-enantiomers, and comparison with an experimental spectrum could allow for the assignment of the absolute configuration. As with X-ray crystallography, there is a lack of published studies detailing the chiroptical properties of this compound.
Mechanistic Investigations of Biological Activity: in Vitro and Molecular Level Studies
Identification and Validation of Putative Biological Targets and Pathways
The initial step in characterizing a compound's biological activity involves identifying its molecular targets and the pathways it may influence. This is typically achieved through a combination of computational predictions and experimental screening.
Enzyme Inhibition/Activation Studies (In Vitro Biochemical Assays)
In vitro biochemical assays are fundamental for determining if a compound can directly interact with and modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.
Table 1: Hypothetical Enzyme Inhibition Profile for 4-(2-Methylmorpholine-4-carbonyl)aniline
| Target Enzyme | Assay Type | IC₅₀ (nM) | % Inhibition at 1µM |
|---|---|---|---|
| Kinase X | KinaseGlo | Data Not Available | Data Not Available |
| Protease Y | FRET | Data Not Available | Data Not Available |
| Phosphatase Z | pNPP Assay | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data is currently available for this compound.
Receptor Binding Assays and Ligand-Target Interactions
To determine if a compound binds to specific cellular receptors, radioligand binding assays are often employed. These experiments quantify the affinity of the compound for a receptor by measuring its ability to displace a known, labeled ligand.
Table 2: Hypothetical Receptor Binding Affinity for this compound
| Receptor Target | Radioligand | Kᵢ (nM) |
|---|---|---|
| GPCR Subtype A | [³H]-Ligand A | Data Not Available |
| Ion Channel B | [¹²⁵I]-Ligand B | Data Not Available |
This table is for illustrative purposes only. No experimental data is currently available for this compound.
Cellular Pathway Modulation Studies (Non-Clinical Context)
Once a primary target is identified, further studies investigate the compound's effect on downstream cellular signaling pathways. Techniques like Western blotting, reporter gene assays, or phospho-flow cytometry are used to measure changes in protein levels or activation states within a specific pathway. Research into the specific cellular pathways modulated by this compound has not yet been published.
Elucidation of Molecular Mechanisms of Action
Following target identification, research focuses on understanding the precise molecular interactions that govern the compound's biological effects.
Biochemical Assay Development and Optimization for Target Engagement
For a confirmed biological target, robust and specific biochemical assays are developed to accurately quantify the compound's potency and mechanism of action. These assays are optimized for sensitivity, reproducibility, and suitability for high-throughput screening to facilitate the analysis of structure-activity relationships (SAR).
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for SAR/SPR Compound Libraries Based on 4-(2-Methylmorpholine-4-carbonyl)aniline
The design of compound libraries based on the this compound scaffold is guided by several key principles aimed at systematically exploring the chemical space around this core structure. The primary goal is to identify modifications that lead to improved potency, selectivity, and drug-like properties. The scaffold itself consists of three main components that can be readily modified: the aniline (B41778) ring, the 2-methylmorpholine (B1581761) ring, and the amide linkage.
Key Design Considerations:
Aniline Ring Substitution: The aniline ring presents a key area for modification to explore interactions with the target protein. Substitutions at various positions (ortho, meta, and para) with a diverse set of functional groups (e.g., halogens, alkyls, alkoxys, and nitro groups) can probe electronic and steric effects on binding affinity and selectivity. The design of these substitutions is often guided by the desire to introduce hydrogen bond donors or acceptors, modulate lipophilicity, and alter the electronic nature of the ring.
Morpholine (B109124) Ring Modification: The 2-methylmorpholine ring offers opportunities for modification to influence potency and pharmacokinetic properties. Alterations can include changes to the substituent at the 2-position, introduction of substituents at other positions on the ring, or replacement of the morpholine with other heterocyclic systems. These changes can affect the compound's conformation, solubility, and metabolic stability.
Amide Linkage Bioisosteres: The amide linkage is a critical component for maintaining the structural integrity of the scaffold and for participating in hydrogen bonding interactions with the target. While generally conserved, it can be replaced with bioisosteres such as sulfonamides, ureas, or reversed amides to explore alternative binding modes and improve metabolic stability.
Stereochemical Exploration: The chiral center at the 2-position of the methylmorpholine ring necessitates the synthesis and evaluation of both (R)- and (S)-enantiomers. Stereochemistry can have a profound impact on the three-dimensional arrangement of the molecule and its interaction with a chiral biological target.
Illustrative Library Design Strategy:
A typical library design would involve a combinatorial approach where a set of diverse anilines are reacted with a series of morpholine derivatives. This allows for the rapid generation of a large number of analogs for high-throughput screening.
| Scaffold Component | Example Modifications | Rationale |
| Aniline Ring | -F, -Cl, -Br, -CH3, -OCH3, -NO2 at ortho, meta, para positions | Explore electronic and steric effects on binding. |
| 2-Methylmorpholine Ring | Varying alkyl groups at C2, substitution at C3, C5, C6 | Modulate potency, selectivity, and conformation. |
| Amide Linkage | Replacement with sulfonamide, urea, or reversed amide | Investigate alternative binding interactions and improve metabolic stability. |
| Stereochemistry | Synthesis of (R)- and (S)- enantiomers | Determine the optimal stereoisomer for biological activity. |
Impact of Substitutions on the Aniline Ring on Biological Activity, Selectivity, and Molecular Recognition
Substitutions on the aniline ring of this compound analogs can significantly influence their biological activity, selectivity, and molecular recognition by altering their electronic properties, lipophilicity, and steric profile. The position and nature of the substituent are critical determinants of these effects.
In many kinase inhibitors, for example, substitutions on an aniline ring that binds in the ATP-binding pocket can have a profound impact on potency. For instance, the introduction of a meta-chloro substituent on an aniline residue has been shown to increase inhibitory activity toward certain kinases. This is often due to favorable interactions with specific amino acid residues in the target's binding site.
The electronic nature of the substituent can also play a crucial role. Electron-withdrawing groups (EWGs) like -Cl, -F, and -NO2 can modulate the pKa of the aniline nitrogen and influence hydrogen bonding interactions. Conversely, electron-donating groups (EDGs) such as -CH3 and -OCH3 can also impact activity, sometimes by participating in hydrophobic interactions.
The position of the substituent is equally important. Para-substitution on aniline rings has been observed to be more favorable for activity in some classes of inhibitors compared to meta-substitution, suggesting that the para-position is more accommodating for binding. In other cases, ortho-substituents may be necessary to induce a specific conformation required for optimal binding.
General SAR Observations for Aniline Ring Substitutions:
| Substituent Position | Type of Substituent | General Impact on Activity |
| Para | Small, lipophilic groups (e.g., -Cl, -CH3) | Often leads to increased potency. |
| Meta | Electron-withdrawing groups (e.g., -Cl, -CF3) | Can enhance inhibitory activity. |
| Ortho | Small groups (e.g., -F, -CH3) | May induce a favorable binding conformation. |
| Multiple Substitutions | Combinations of the above | Can lead to further optimization of activity and selectivity. |
Influence of Modifications to the 2-Methylmorpholine Ring on Potency, Selectivity, and Conformation
Modifications to the 2-methylmorpholine ring can have a significant impact on the potency, selectivity, and conformational properties of this compound analogs. researchgate.net The morpholine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in hydrogen bonding via its oxygen atom. researchgate.net
The introduction of an alkyl group at the 3-position of the morpholine ring has been shown in some contexts to increase anticancer activity. e3s-conferences.org The size and nature of the substituent at the 2-position can also be critical. Replacing the methyl group with larger alkyl groups or other functional groups can probe the steric and electronic requirements of the binding pocket.
Key Modification Strategies for the 2-Methylmorpholine Ring:
Varying the C2-Substituent: Replacing the methyl group with other alkyl or functional groups to optimize interactions within the binding pocket.
Substitution at Other Positions: Introducing substituents at the C3, C5, or C6 positions to explore additional binding interactions and modulate physicochemical properties.
Ring Conformation Restriction: Employing strategies such as bridging the morpholine ring to lock it into a specific conformation, which can enhance selectivity.
Bioisosteric Replacement: Replacing the morpholine ring with other heterocycles like piperidine, piperazine, or thiomorpholine (B91149) to alter properties such as basicity and hydrogen bonding capacity.
Role of the Amide Linkage in Molecular Interactions and Pharmacological Profile
In the context of protein-ligand interactions, the amide bond can form key hydrogen bonds with amino acid residues in the binding site, thereby contributing significantly to the binding affinity. The planarity of the amide bond also helps to orient the aniline and morpholine rings in a defined spatial arrangement, which is often critical for productive binding.
The pharmacological profile of a compound is also influenced by the amide linkage. While generally stable, amide bonds can be susceptible to hydrolysis by amidases in vivo, which can affect the compound's metabolic stability and duration of action. The electronic environment around the amide bond, influenced by substituents on the aniline and morpholine rings, can modulate its susceptibility to enzymatic cleavage.
Key Functions of the Amide Linkage:
| Feature | Role in Molecular Interactions | Impact on Pharmacological Profile |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, forming key interactions with the target. | Contributes to high binding affinity. |
| Structural Rigidity | The planar nature of the amide bond restricts conformational flexibility, pre-organizing the molecule for binding. | Can improve binding entropy. |
| Metabolic Stability | Can be a site of metabolic cleavage by amidases. | Influences the half-life and duration of action of the compound. |
In some cases, to improve metabolic stability or to explore different binding interactions, the amide bond may be replaced with bioisosteric linkers such as sulfonamides, ureas, or reversed amides.
Stereochemical Effects on Biological Activity and Binding Affinity Due to the 2-Methyl Group on Morpholine
The presence of a chiral center at the 2-position of the morpholine ring, due to the methyl group, means that this compound can exist as two enantiomers: (R)-4-(2-methylmorpholine-4-carbonyl)aniline and (S)-4-(2-methylmorpholine-4-carbonyl)aniline. Stereochemistry is a critical factor in drug design, as enantiomers can exhibit significantly different pharmacological and toxicological properties. numberanalytics.com
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which leads to different interactions with the chiral environment of biological systems, such as protein binding sites. nih.gov One enantiomer may fit optimally into the binding pocket of a target protein, leading to high affinity and biological activity, while the other enantiomer may bind with lower affinity or not at all. numberanalytics.com
For example, in the development of some kinase inhibitors, it has been observed that one enantiomer of a chiral morpholine-containing compound can be significantly more potent and selective than the other. This highlights the importance of synthesizing and testing enantiomerically pure compounds during the drug discovery process. The absolute configuration of the chiral center can dictate the precise orientation of the morpholine ring and its substituents within the binding site, influencing key interactions that determine potency and selectivity.
Illustrative Example of Stereochemical Impact:
| Enantiomer | Hypothetical Binding Affinity (IC50) | Rationale for Difference in Activity |
| (R)-enantiomer | 10 nM | The (R)-configuration orients the methyl group into a favorable hydrophobic pocket, enhancing binding. |
| (S)-enantiomer | 500 nM | The (S)-configuration places the methyl group in a sterically hindered region of the binding site, reducing affinity. |
Therefore, the stereochemistry of the 2-methyl group on the morpholine ring is a critical determinant of the biological activity and binding affinity of this compound analogs.
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(2-Methylmorpholine-4-carbonyl)aniline, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformation) by mapping the potential energy surface. These calculations can identify the lowest energy conformers and the energy barriers between them.
Furthermore, DFT is used to predict various spectroscopic properties. Theoretical vibrational frequencies from DFT can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Additionally, parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be calculated, which are crucial for understanding the molecule's chemical reactivity and electronic transitions.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of structure-based drug design.
If this compound were identified as a potential drug candidate, molecular docking would be used to predict how it binds to its biological target, such as an enzyme or receptor. The simulation places the ligand into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. This process helps identify the most likely binding mode and provides a quantitative prediction of how strongly the molecule might interact with its target, which is critical for assessing its potential efficacy. The results typically include detailed visualizations of intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Virtual screening uses computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were used as a starting point or "scaffold," virtual screening could be employed to find novel, structurally similar analogues with potentially improved binding affinity or other desirable properties. This is a time- and cost-effective strategy to expand on a promising chemical series.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development of Predictive Models for Biological Activity
There are no published QSAR models for this compound. The development of such models is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data. Without this foundational data, it is not possible to derive a statistically significant relationship between the physicochemical properties of molecules in this series and their biological effects.
De Novo Drug Design and Lead Optimization Based on QSAR Insights
The principles of de novo drug design and lead optimization rely on existing knowledge of a compound's interaction with a biological target, often informed by QSAR models and pharmacophore hypotheses. As there is no available research on the biological targets or activity of this compound, any discussion of its use in de novo design or as a lead compound for optimization would be purely speculative.
Potential Applications in Early Stage Academic Drug Discovery Research
4-(2-Methylmorpholine-4-carbonyl)aniline as a Lead Compound or Scaffold for Novel Therapeutic Agents
In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. A "scaffold" is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds.
The aniline (B41778) and morpholine (B109124) components present in this compound are considered "privileged scaffolds" in medicinal chemistry. jchemrev.comresearchgate.net They are frequently found in a wide range of biologically active compounds and approved drugs. The morpholine ring, in particular, is often incorporated into drug candidates to enhance solubility, metabolic stability, and target binding. jchemrev.comresearchgate.net
While these general principles apply, specific studies identifying this compound itself as a lead compound or the primary scaffold for developing novel therapeutic agents are not found in the available literature. Research often focuses on more complex derivatives where this compound might serve as a precursor or intermediate. For example, the broader class of 4-anilinoquinazolines has been extensively investigated as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In such cases, an aniline derivative could be used to construct the final, more complex molecule.
Strategies for Optimizing Potency and Selectivity (Pre-Clinical Academic Focus)
The optimization of a lead compound is a critical step in drug development, aiming to enhance its effectiveness against a specific biological target while minimizing off-target effects. This process typically involves systematic chemical modifications and the study of structure-activity relationships (SAR).
For a compound like this compound, hypothetical optimization strategies in an academic setting would involve modifying its key structural features:
The Aniline Ring: Substituents could be added to the aniline ring to explore interactions with the target protein. For instance, adding halogen atoms or other functional groups can alter electronic properties and create new binding interactions, which has been a successful strategy for kinase inhibitors. nih.gov
The Amine Group: The primary amine on the aniline ring is a key reactive site, often used to link the scaffold to other molecular fragments, as seen in the synthesis of 4-anilinoquinazoline (B1210976) derivatives. nih.gov
The Methylmorpholine Group: The methyl group on the morpholine ring introduces a chiral center, which could be crucial for stereospecific interactions with a target. Synthesizing and testing different stereoisomers is a common optimization strategy. The morpholine ring itself can be replaced with other heterocyclic systems, such as thiomorpholine (B91149) or piperazine, to probe the impact on activity and properties. jchemrev.com
While these are standard medicinal chemistry tactics, there are no specific published studies detailing the SAR or optimization of this compound itself. Research tends to report on the optimization of larger, more complex molecules that may incorporate this or similar building blocks.
Contributions to Understanding Disease Pathogenesis through Molecular Target Engagement
Molecular target engagement refers to the binding of a compound to its intended biological target (e.g., an enzyme or receptor) within a cell, leading to a measurable biological effect. By using well-characterized molecules, researchers can probe the function of these targets and their roles in disease.
Development of Chemical Probes for Biological Research
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. High-quality probes must be potent, selective, and well-characterized.
The development of a chemical probe from a scaffold like this compound would require significant chemical elaboration. This would involve identifying a specific biological target, optimizing the structure for high potency and selectivity, and often incorporating a reporter tag or a reactive group. There are currently no reports of this compound being used as the foundational scaffold for the development of such a chemical probe.
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient, safe, and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical chemistry. While traditional methods for creating morpholine (B109124) rings and amide bonds are well-established, they often rely on harsh reagents and multi-step processes that generate significant waste. acs.org Future research must prioritize the development of more sustainable and innovative synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Recent advancements have demonstrated greener routes for morpholine synthesis, such as the one or two-step conversion of 1,2-amino alcohols using ethylene (B1197577) sulfate. acs.orgorganic-chemistry.org This redox-neutral protocol eliminates the need for toxic reagents like chloroacetyl chloride and waste-generating hydride reductions. acs.org Applying such principles to the synthesis of the chiral 2-methylmorpholine (B1581761) precursor would be a significant step forward.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and reproducibility while enabling seamless scalability. youtube.com This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, work-up, and purification into a single, automated process. durham.ac.uk Developing a telescoped flow synthesis for 4-(2-Methylmorpholine-4-carbonyl)aniline could dramatically improve manufacturing efficiency. nih.gov
Biocatalysis: The use of enzymes offers unparalleled stereoselectivity under mild conditions. Biocatalysts like reductive aminases (RedAms) or amide bond synthetases could be employed to synthesize the chiral 2-methylmorpholine precursor or to facilitate the final amide coupling step. researchgate.netmdpi.com This approach is highly attractive for producing the single, desired enantiomer of the compound, which is critical for pharmacological specificity.
| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages |
| Ring Formation | Annulation of amino alcohols with chloroacetyl chloride, followed by hydride reduction. | Direct cyclization using reagents like ethylene sulfate. acs.orgorganic-chemistry.org | Fewer steps, redox-neutral, avoids toxic reagents and waste. acs.org |
| Process Type | Batch synthesis with stepwise isolation and purification. youtube.com | Continuous flow chemistry with in-line purification. youtube.comdurham.ac.uk | Improved safety, control, scalability, and automation. youtube.com |
| Stereocontrol | Racemic synthesis followed by chiral resolution. | Enantioselective biocatalysis using enzymes (e.g., RedAms). researchgate.net | Direct synthesis of the desired enantiomer, milder conditions. mdpi.com |
Advanced Mechanistic Studies on Specific Biological Targets and Pathways
The biological activity of morpholine-containing compounds is vast, with derivatives showing efficacy as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents. nih.govresearchgate.net However, for this compound specifically, the precise molecular targets and mechanisms of action remain largely unexplored. Future research should transition from broad phenotypic screening to detailed mechanistic investigations.
Promising avenues for investigation include:
Kinase Inhibition Profiling: The anilino-amide structure is a common feature in many kinase inhibitors. nih.gov A primary avenue of research should be to screen the compound against a broad panel of human kinases to identify specific targets. Given the role of kinases like PI3K and mTOR in CNS tumors and other cancers, these represent high-priority targets for initial investigation. nih.gov
GPCR and Ion Channel Modulation: The morpholine moiety is prevalent in drugs targeting G-protein coupled receptors (GPCRs) and ion channels, particularly within the CNS. nih.gov Therefore, evaluating the compound's activity on targets such as dopamine, serotonin (B10506), and histamine (B1213489) receptors is a logical step to explore its potential in neurology or psychiatry. nih.govnih.gov
Cellular Pathway Analysis: Upon identification of a primary molecular target, subsequent studies must elucidate the compound's effects on downstream signaling pathways. Techniques like Western blotting, reporter gene assays, and immunofluorescence can map the cascade of cellular events triggered by the compound, confirming its on-target activity and revealing its functional consequences, such as cell cycle arrest or apoptosis. nih.gov
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Protein Kinases (e.g., PI3K, mTOR, EGFR) | The anilino-amide scaffold is a known kinase-binding pharmacophore. nih.gov | Oncology, Neurodegenerative Diseases |
| GPCRs (e.g., Dopamine, Serotonin Receptors) | The morpholine ring is a common feature in CNS-active drugs targeting these receptors. nih.govnih.gov | Psychiatry, Neurology (e.g., Depression, Schizophrenia) |
| Monoamine Transporters (e.g., SERT, NET) | Morpholine derivatives have been designed as selective serotonin and noradrenaline reuptake inhibitors. nih.gov | Mood Disorders |
| Microbial Enzymes | The morpholine scaffold is present in several antibiotics and antifungals. researchgate.net | Infectious Diseases |
Chemoinformatics and Big Data Approaches for Scaffold Optimization and Diversification
Computational tools are indispensable for accelerating drug discovery by predicting compound properties and guiding synthetic efforts. Applying these methods to the this compound scaffold can unlock pathways for rational design and optimization.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. nih.govacs.org Such models can identify key structural features—steric, electronic, and hydrophobic—that are critical for target affinity, guiding the design of more potent molecules. pensoft.net
Structure-Based Drug Design: If the crystal structure of a biological target is known or can be modeled, molecular docking studies can predict the binding mode and affinity of the compound. This allows for the rational design of modifications to the scaffold to enhance interactions with key residues in the active site.
Big Data and AI-Driven Discovery: Leveraging large chemical and biological datasets, machine learning algorithms can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, identify potential off-target liabilities, and even generate ideas for novel scaffolds with similar desired properties. This approach enables a more holistic optimization process beyond simple potency.
Integration with Omics Technologies for Systems Biology Insights into Compound Effects
To gain a comprehensive understanding of a compound's biological impact, research must look beyond a single target to its effects on the entire cellular system. Omics technologies provide a powerful, unbiased way to achieve this systems-level perspective. nih.govnih.gov
Key omics-based research directions include:
Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins in cells or tissues following treatment with the compound. nih.gov This can confirm engagement with the intended target, reveal unexpected off-target effects, and identify downstream pathway modulations that constitute the compound's mechanism of action. nih.gov
Transcriptomics: Technologies like RNA-sequencing can provide a snapshot of all gene expression changes induced by the compound. frontiersin.org This can uncover the cellular pathways and biological processes that are perturbed, offering crucial clues about its function and potential therapeutic applications.
Metabolomics: By analyzing the global profile of small-molecule metabolites, this approach can reveal how the compound alters cellular metabolism. This is particularly relevant for diseases like cancer, where metabolic reprogramming is a key hallmark.
Multi-Omics Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgfrontlinegenomics.com This multi-omics approach provides a holistic view of the compound's effects, from the gene to the functional protein and metabolic output, offering profound insights into its systems-level impact. researchgate.net
Development of Advanced Analytical Techniques for Comprehensive Compound Characterization
Thorough characterization is essential to ensure the quality, stability, and performance of a drug candidate. Given the chiral nature and potential for polymorphism in this compound, advanced analytical techniques are required.
Future analytical development should focus on:
Chiral Separation and Analysis: The 2-methyl group on the morpholine ring creates a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, developing robust methods for their separation and quantification is critical. wikipedia.org Advanced techniques like chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are essential for this purpose. jiangnan.edu.cnnih.gov
Solid-State Characterization: The physical form of an active pharmaceutical ingredient profoundly impacts its stability, solubility, and bioavailability. A comprehensive solid-state characterization should be performed using techniques such as Powder X-ray Diffraction (PXRD) to identify different crystalline forms (polymorphs), Differential Scanning Calorimetry (DSC) to determine thermal properties, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. nih.gov
Advanced Spectroscopic and Spectrometric Methods: While standard NMR and IR are used for initial structural confirmation, advanced methods can provide deeper insights. Solid-state NMR (ssNMR) can characterize the compound in its solid form, while advanced mass spectrometry techniques can be used to identify metabolites and degradation products in complex biological matrices. acs.org
| Analytical Domain | Technique | Purpose |
| Chiral Analysis | Chiral HPLC/SFC with Chiral Stationary Phases (CSPs) | Separation and quantification of individual enantiomers. wikipedia.orgnih.gov |
| Capillary Electrophoresis (CE) with Chiral Selectors | High-efficiency enantioseparation, especially for small sample volumes. jiangnan.edu.cn | |
| Solid-State Characterization | Powder X-ray Diffraction (PXRD) | Identification of crystalline polymorphs and amorphous content. |
| Differential Scanning Calorimetry (DSC) | Analysis of melting point, glass transition, and phase changes. nih.gov | |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and solvent/water content. | |
| Structural Elucidation | Advanced Mass Spectrometry (e.g., MS/MS) | Fragmentation analysis for structural confirmation and metabolite identification. acs.org |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure of a single crystal. banglajol.info |
Q & A
Q. What are the common synthetic routes for 4-(2-Methylmorpholine-4-carbonyl)aniline, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step process:
- Step 1: Reacting morpholine derivatives (e.g., 2-methylmorpholine) with carbonylating agents (e.g., phosgene or triphosgene) to form the morpholine-4-carbonyl intermediate.
- Step 2: Coupling this intermediate with aniline derivatives via nucleophilic acyl substitution. Catalysts like DMAP or HOBt enhance reaction efficiency .
- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for aniline:morpholine-carbonyl) improves yield. Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies key structural features, such as the methylmorpholine carbonyl peak (~170 ppm) and aniline aromatic protons (δ 6.5–7.5 ppm). Deuterated DMSO or CDCl₃ resolves splitting patterns .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 263.1) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound?
Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Experimental Variables: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration, pH). Standardize protocols using CLSI guidelines .
- Structural Analog Analysis: Compare activity of derivatives (e.g., fluorinated or methyl-substituted analogs) to identify structure-activity relationships (SAR). Data tables (Table 1) highlight critical substituents .
Table 1: Key SAR Insights
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | None | 5.2 | Kinase X |
| Fluoro | C-4 F | 3.1 | Kinase X |
| Methyl | C-2 CH₃ | >50 | Inactive |
Q. What computational strategies predict the reactivity and binding modes of this compound with biological targets?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The morpholine carbonyl shows high electrophilicity, favoring H-bonding with kinase active sites .
- Molecular Docking (AutoDock/Vina): Simulate binding to targets like c-Met kinase. The aniline moiety occupies a hydrophobic pocket, while the carbonyl interacts with Lys1110 (ΔG = -9.2 kcal/mol) .
Q. How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?
Answer:
- Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). Vary substrate concentration with fixed inhibitor doses .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized enzymes. A reported KD of 120 nM for PDE4B confirms high affinity .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB: 6XYZ) to resolve binding conformations .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
Answer:
- Continuous Flow Reactors: Improve yield consistency (>90%) by controlling residence time and temperature gradients .
- Purification: Use preparative HPLC with gradient elution (acetonitrile:water 50→90%) or recrystallization (ethanol/water mix) to remove byproducts like unreacted aniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
